5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of an ester compound during the early stage of synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring and the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the thiazole ring or the difluorophenyl group.
Scientific Research Applications
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and difluorophenyl-containing compounds, such as:
- 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
5-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the specific combination of the thiazole ring, difluorophenyl group, and oxopentanoic acid moiety
Properties
IUPAC Name |
5-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c15-8-4-5-9(10(16)6-8)11-7-22-14(17-11)18-12(19)2-1-3-13(20)21/h4-7H,1-3H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABCDPNEEGFZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CSC(=N2)NC(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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